3-(3-Chloropropanamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-Chloropropanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class of chemicals Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(3-Chloropropanamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process typically begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative .
Chemical Reactions Analysis
3-(3-Chloropropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amido and carboxamide groups, to form new derivatives. Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction
Scientific Research Applications
3-(3-Chloropropanamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Chloropropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
3-(3-Chloropropanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Properties
IUPAC Name |
3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-6-5-9(16)15-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4H,5-6H2,(H2,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYVXKURXCOHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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